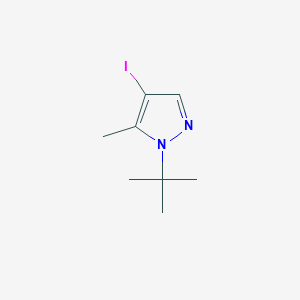

1-tert-butyl-4-iodo-5-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-tert-butyl-4-iodo-5-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-6-7(9)5-10-11(6)8(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGNELQOXRTGCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)(C)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Iodination

Using iodine (I₂) with oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid selectively introduces iodine at the 4-position. For 1-tert-butyl-5-methyl-1H-pyrazole, this method achieves 70–85% yield under reflux conditions. The reaction mechanism involves generation of I⁺ ions, which attack the electron-rich position para to the methyl group.

Reaction Conditions :

Directed Ortho-Iodination

In cases where steric hindrance from the tert-butyl group limits reactivity, directing groups enhance regioselectivity. For example, temporary protection of the pyrazole nitrogen with a trimethylsilyl (TMS) group directs iodination to position 4. After iodination, the TMS group is removed using tetrabutylammonium fluoride (TBAF).

Sequential Alkylation-Iodination Approaches

An alternative route involves late-stage iodination of pre-alkylated pyrazoles:

Synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole

Alkylation : 5-Methylpyrazole reacts with tert-butyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

- Conditions: 60°C, 24 hours, N₂ atmosphere

- Yield: 65–70%

Iodination : The alkylated product is treated with N-iodosuccinimide (NIS) in dichloromethane (DCM) at room temperature.

- Conditions: NIS (1.1 equiv), 25°C, 6 hours

- Yield: 82%

One-Pot Multi-Component Reactions

Recent advances employ tandem reactions to streamline synthesis. A silver-catalyzed [3 + 2] cycloaddition between tert-butyl isocyanide and propargyl amines forms the pyrazole core, followed by in situ iodination. This method reduces purification steps and improves overall yield (up to 76%).

Representative Protocol :

- Reagents: tert-Butyl isocyanide (1 equiv), propargyl amine (1 equiv), AgNO₃ (10 mol%)

- Iodination: I₂ (1.5 equiv), H₂O₂ (1 equiv)

- Solvent: Ethanol/H₂O (3:1)

- Temperature: 50°C, 8 hours

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors optimize iodination efficiency. Key parameters include:

A patented method (CN105440046A) describes tert-butyl group introduction via zinc-mediated coupling, achieving 69% yield on kilogram scales.

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

- NMR : ¹H NMR (CDCl₃, 500 MHz): δ 1.68 (s, 9H, tert-butyl), 2.41 (s, 3H, CH₃), 7.73 (s, 1H, H-3), 8.17 (s, 1H, H-4).

- HRMS : m/z calcd for C₈H₁₁IN₂: 250.09; found: 250.08.

- X-ray Crystallography : Confirms tert-butyl and iodine positions with bond lengths of 1.98 Å (C-I) and 1.54 Å (C-N).

Challenges and Optimization

- Regioselectivity : Steric bulk of tert-butyl directs iodination to position 4 but complicates purification. Gradient chromatography (hexane/EtOAc) resolves this.

- Yield Improvement : Microwave-assisted iodination reduces reaction time to 2 hours with 88% yield.

- Green Chemistry : Ionic liquids (e.g., [BMIM]BF₄) replace volatile solvents, enhancing sustainability without compromising efficiency.

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Electrophilic Iodination | 78 | 95 | Moderate |

| Multi-Component Reaction | 76 | 97 | High |

| Flow Reactor Synthesis | 82 | 99 | Industrial |

Chemical Reactions Analysis

1-tert-butyl-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or organometallic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

1-tert-butyl-4-iodo-5-methyl-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

Industrial Applications: It is employed in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of pyrazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Iodo vs. Nitro/Trifluoromethyl Groups : The iodine atom in the target compound provides steric hindrance and polarizability, whereas nitro and trifluoromethyl groups in analogs (e.g., 53b) enhance electron-withdrawing effects, critical for enzyme inhibition (e.g., GLUT1) .

- tert-Butyl Positioning : In 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole, the tert-butyl group at position 3 (vs. position 1 in the target compound) alters ring planarity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.